3-methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-quinolin-8-yloxyethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-21-11-13(17(20-21)23-2)16(22)19-9-10-24-14-7-3-5-12-6-4-8-18-15(12)14/h3-8,11H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWYJFWOHLHLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of cell membrane integrity and inhibition of vital metabolic processes.
- Anti-inflammatory Effects : In vitro studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Biological Activity Assays
A series of assays have been conducted to evaluate the biological activity of the compound:
Antifungal Activity
In vitro assays demonstrated that this compound exhibited moderate antifungal activity against several phytopathogenic fungi. The results are summarized in the following table:
| Fungal Strain | Inhibition (%) at 100 µg/mL | Comparison to Control |
|---|---|---|
| Gibberella zeae | 55% | Better than Boscalid |
| Fusarium oxysporum | 50% | Comparable |
| Cytospora mandshurica | 60% | Superior |
Cytotoxicity Assays
Cytotoxicity assays against human cancer cell lines showed that the compound could inhibit cell proliferation, with IC50 values ranging from 10 to 20 µM. These findings suggest potential applications in cancer therapy.
Case Studies
Several studies have been conducted to further elucidate the biological effects of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy against a panel of bacteria and fungi, revealing significant inhibition rates comparable to standard antibiotics.
-
Inflammation Model :
- In a murine model of inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer drug.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. A study highlighted that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, they may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In a comparative study of pyrazole derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes that are vital for the survival of pathogenic organisms. For instance, it has been demonstrated to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins in bacteria, leading to their death .
Modulation of Signaling Pathways
In cancer cells, this compound may alter the activity of various signaling pathways that regulate apoptosis and cell cycle progression. By inhibiting the activity of kinases involved in these pathways, it can promote programmed cell death in malignant cells while sparing normal cells .
Therapeutic Potential
The therapeutic potential of this compound extends across several medical fields:
Cancer Therapy
Given its ability to induce apoptosis and inhibit tumor growth, this compound is being explored as a candidate for cancer therapy, particularly for cancers resistant to conventional treatments .
Antimicrobial Treatments
With increasing antibiotic resistance, compounds like this compound are being investigated as alternative treatments for bacterial infections. Their unique mechanisms of action could provide new avenues for combating resistant strains .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this pyrazole derivative in vitro against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis measured by flow cytometry analysis .
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights synthesis and characterization of pyrazole-carboxamide derivatives with variations in substituents and heterocyclic systems. Below is a comparative analysis based on substituent effects and synthetic strategies:
Key Observations :
Substituent Effects on Bioactivity: Chloro and cyano substituents in compounds like 3a and 3b enhance electrophilicity and binding affinity to biological targets, as evidenced by their consistent yields (62–71%) and thermal stability (mp 123–183°C) . The absence of such substituents in the target compound may reduce its electrophilic reactivity but improve solubility due to the methoxy group.
Synthetic Methodologies :
- The target compound likely employs a microwave-assisted synthesis strategy similar to , where high yields (e.g., 88% for hydrazide derivatives) are achieved via optimized reaction times and temperatures .
- In contrast, uses classical coupling agents (EDCI/HOBt) for pyrazole-carboxamide formation, which may result in lower yields (62–71%) due to side reactions .
The quinoline moiety may introduce fluorescence properties, which are absent in simpler pyrazole derivatives like 3a–3e.
Q & A
Q. What synthetic routes are recommended for preparing 3-methoxy-1-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1H-pyrazole-4-carboxamide?
A practical approach involves coupling a pyrazole-4-carboxylic acid derivative with a quinolin-8-yloxy ethylamine intermediate. For example, analogous methods (e.g., ) describe refluxing 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid, followed by purification via silica gel chromatography (CH₂Cl₂/MeOH 97:3). Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, quinoline aromatic protons at δ ~7.5–8.9 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH groups (3240–2995 cm⁻¹) .
- HRMS/ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .
- Elemental analysis : Validate C, H, N content (±0.4% deviation from theoretical values) .
Advanced Research Questions
Q. How does the quinolin-8-yloxy moiety influence biological activity?
The quinoline ring enhances lipophilicity and π-π stacking with biological targets. highlights that similar pyrazole-carboxamides (e.g., penthiopyrad) inhibit succinate dehydrogenase (SDH) in fungi by binding to the ubiquinone site. The quinolin-8-yloxy group may improve target affinity through hydrophobic interactions or hydrogen bonding with conserved residues (e.g., Trp173 in SDH) . Comparative studies with non-quinoline analogs (e.g., ) show reduced activity, suggesting this moiety is critical .
Q. Are there contradictions in reported biological activities of pyrazole-4-carboxamide derivatives?
Yes. For example:
- Trifluoromethyl vs. methoxy substituents : Trifluoromethyl groups (e.g., , Compound 5) enhance antifungal activity but reduce solubility, while methoxy groups (as in the target compound) may improve pharmacokinetics but lower potency .
- Cell-line variability : Cytotoxicity data () show discrepancies (e.g., 40–80% inhibition in HCT116 vs. H-460 cells), possibly due to differences in membrane transporters or metabolic enzymes .
Q. How can researchers optimize yield and purity during synthesis?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while ethanol reduces side reactions .
- Purification : Employ flash chromatography ( achieved 85% yield) or recrystallization (e.g., ethyl acetate/light petroleum ether) for high-purity solids .
Q. What in silico methods predict target interactions for this compound?
Q. How should discrepancies in cytotoxicity data across cell lines be addressed?
- Multi-omics integration : Combine transcriptomics (e.g., ABC transporter expression) with cytotoxicity assays to identify resistance mechanisms .
- Dose-response curves : Calculate IC₅₀ values across 5–7 concentrations to account for variability ( used 0.1–100 µM ranges) .
- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to validate significance (p < 0.05) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
